molecular formula C10H14N2S B2829647 (2-Ethyl-6-methylphenyl)thiourea CAS No. 871548-20-8

(2-Ethyl-6-methylphenyl)thiourea

Cat. No.: B2829647
CAS No.: 871548-20-8
M. Wt: 194.3
InChI Key: NOTVQPRXZSXDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-6-methylphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the phenyl ring is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively.

Mechanism of Action

Target of Action

Thiourea derivatives, including (2-Ethyl-6-methylphenyl)thiourea, have been found to interact with several targets. These include enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and neurotransmission .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits α-amylase and α-glucosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also inhibits AChE and BuChE, enzymes that break down acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .

Biochemical Pathways

The inhibition of these enzymes affects several biochemical pathways. The inhibition of α-amylase and α-glucosidase can impact carbohydrate metabolism, potentially leading to decreased blood glucose levels . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially impacting cognitive function .

Pharmacokinetics

They are metabolized by various enzymatic processes and excreted via the kidneys .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased postprandial blood glucose levels, which could be beneficial in managing diabetes . Inhibition of AChE and BuChE can increase acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methylphenyl)thiourea typically involves the reaction of 2-ethyl-6-methylaniline with thiocarbamide (thiourea) under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Ethyl-6-methylphenyl)thiourea has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Ethyl-6-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-ethyl-6-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-3-8-6-4-5-7(2)9(8)12-10(11)13/h4-6H,3H2,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTVQPRXZSXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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